5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine
Beschreibung
Eigenschaften
Molekularformel |
C12H12N4 |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
5-(1-methylindol-6-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H12N4/c1-16-5-4-8-2-3-9(6-11(8)16)10-7-12(13)15-14-10/h2-7H,1H3,(H3,13,14,15) |
InChI-Schlüssel |
MCOPDSBPFIMQKA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=C(C=C2)C3=CC(=NN3)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine as a Key Intermediate
A well-documented synthetic route to 5-bromo-1-methyl-1H-pyrazol-3-amine, which can serve as a precursor for the target compound, is described in a 2020 patent (CN112079781A). This method avoids hazardous reagents and harsh conditions, making it suitable for scale-up and further functionalization.
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Condensation | Diethyl butynedioate + methylhydrazine | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 2 | Bromination | Tribromooxyphosphorus | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |
| 3 | Hydrolysis | Sodium hydroxide in ethanol, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Carbamate formation | Azido dimethyl phosphate + tert-butyl alcohol in dimethylformamide at 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
| 5 | Deprotection and amination | 50% trifluoroacetic acid in dichloromethane, room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |
This sequence features:
- Mild reaction conditions (room temperature or moderate heating).
- Avoidance of highly toxic reagents like cyanogen bromide or n-butyl lithium.
- Straightforward purification steps including extraction and column chromatography.
Coupling with 1-methyl-1H-indol-6-yl Moiety
To form 5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine, the 5-bromo substituent on the pyrazole ring serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling with a suitably functionalized 1-methyl-1H-indol-6-yl boronic acid or stannane derivative.
- React 5-bromo-1-methyl-1H-pyrazol-3-amine with 1-methyl-1H-indol-6-yl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4).
- Use a base such as potassium carbonate in a mixed aqueous-organic solvent (e.g., dioxane/water).
- Heat under reflux or microwave irradiation to promote coupling.
- Purify the coupled product by chromatography.
This method is widely used for biaryl and heteroaryl-aryl bond formation and allows precise installation of the indolyl substituent at the 5-position of the pyrazole ring.
Analytical and Research Data Supporting Preparation
- Spectroscopic characterization : Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C), mass spectrometry (MS), and elemental analysis confirm the structure and purity of intermediates and final compounds.
- Yield and purity : The described synthetic steps typically achieve moderate to high yields (60–85%) with high purity (>95%) after chromatographic purification.
- Process advantages : The synthetic route described avoids hazardous reagents, uses readily available starting materials, and is amenable to scale-up.
Summary Table of Key Synthetic Steps for Target Compound
| Step No. | Intermediate/Product | Reaction Type | Key Reagents | Conditions | Notes |
|---|---|---|---|---|---|
| 1 | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Condensation | Diethyl butynedioate, methylhydrazine | Room temp | Formation of pyrazole ring |
| 2 | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Bromination | Tribromooxyphosphorus | Room temp | Introduction of bromine at 5-position |
| 3 | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Hydrolysis | Sodium hydroxide in ethanol | Room temp | Ester hydrolysis |
| 4 | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Carbamate formation | Azido dimethyl phosphate, tert-butyl alcohol, DMF | 100 °C | Protecting group installation |
| 5 | 5-bromo-1-methyl-1H-pyrazol-3-amine | Deprotection/amination | Trifluoroacetic acid in dichloromethane | Room temp | Final amine formation |
| 6 | This compound | Cross-coupling | 1-methyl-1H-indol-6-yl boronic acid, Pd catalyst, base | Reflux | Formation of target compound |
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The primary amine group at the pyrazole C3 position serves as a nucleophilic site for alkylation, acylation, and arylation. Key examples include:
*Inferred from analogous indole alkylation in .
†Based on bromination methodology for related pyrazoles in .
-
Mechanistic Insight : Arylation proceeds via Ullmann-type coupling under Cu catalysis, while alkylation exploits the amine’s nucleophilicity under basic conditions. Bromination with POBr₃ targets electron-rich positions on the pyrazole ring.
Condensation and Imine Formation
The amine group reacts with carbonyl compounds to form Schiff bases or heterocyclic derivatives:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Pyridinecarboxaldehyde | MgSO₄, MeOH, RT, 24 h | N-Pyrazolyl imine | 81% | |
| Nitro ketones | ZnCl₂, EtOH, reflux | Pyrazolo[3,4-b]pyridine derivatives | 33% |
-
Key Example : Reaction with 2-pyridinecarboxaldehyde under mild conditions yields an imine with retained aromaticity in both heterocycles ( ). This imine formation is critical for synthesizing coordination complexes or bioactive molecules.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the indole moiety:
*From Pd-mediated cross-couplings in indole systems ( ).
†Analogous to Sonogashira reactions in .
-
Application : These reactions expand structural diversity for drug discovery, leveraging the indole C6 position’s reactivity.
Oxidation and Reductive Transformations
The indole-pyrazole system undergoes selective redox modifications:
| Reaction Type | Reagents | Outcome | Notes | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, FeCl₃ | Indole ring hydroxylation | Limited regioselectivity | |
| Reduction | NaBH₄, NiCl₂ | Amine group stabilization | Prevents decomposition |
-
Challenges : Over-oxidation of the pyrazole ring is common; optimized conditions (e.g., FeCl₃/H₂O₂) improve selectivity for indole oxidation ().
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions to form fused systems:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl diazoacetate | THF, 60°C | Pyrazolo-indole fused derivatives | 58% | |
| Nitro malonaldehyde | H₂O, 90°C | Pyrazolopyridines | 27% |
Wissenschaftliche Forschungsanwendungen
5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Moiety
Compound 24b : 5-(1-(3-Methoxybenzyl)-1H-indol-6-yl)-1H-pyrazol-3-amine
- Structure : The indole nitrogen is substituted with a 3-methoxybenzyl group.
- Synthesis: Prepared via refluxing 3-(1-(3-methoxybenzyl)-1H-indol-6-yl)-3-oxopropanenitrile with hydrazine hydrate in ethanol (5 hours, 42% yield after purification) .
- Application : Investigated as an inhibitor of Mycobacterium abscessus TrmD methyltransferase .
Compound 24c : 5-(1-Benzyl-1H-indol-6-yl)-1H-pyrazol-3-amine
Pyrazole-3-amine Derivatives with Aryl Substituents
5-(4-Fluorophenyl)-1H-pyrazol-3-amine
- Structure : Substituted with a 4-fluorophenyl group at position 4.
- Properties : The electron-withdrawing fluorine atom enhances metabolic stability and may improve membrane permeability.
- Synthesis : Prepared via condensation of hydrazine hydrate with a β-ketonitrile precursor (CAS: 72411-52-0) .
5-(4-Chlorophenyl)-1H-pyrazol-3-amine (13)
Heterocyclic and Aliphatic Substituents
5-(Oxetan-3-yl)-1H-pyrazol-3-amine
- Structure : Oxetane ring at position 5.
- Properties : Lower molecular weight (139.16 g/mol) and improved solubility due to the oxetane’s polar nature.
- Synthesis : Cyclization of hydrazine with a nitrile precursor (CAS: 1425932-06-4) .
3-Methyl-1-phenyl-1H-pyrazol-5-amine
Functionalized Pyrazol-3-amines in Drug Development
AZD 4547 Intermediate (7) : 5-(3,5-Dimethoxyphenylethyl)-1H-pyrazol-3-amine
- Synthesis : Six-step route from 3,5-dimethoxybenzaldehyde with a 52.3% overall yield. Key steps include aldol condensation and hydrazine cyclization .
- Role : Intermediate in the synthesis of FGFR inhibitors, highlighting the pyrazol-3-amine core’s versatility .
Antiproliferative Derivatives (42–44)
Data Tables
Key Findings and Insights
- Substituent Impact : Electron-donating groups (e.g., methoxy in 24b) improve synthetic yields and binding interactions in enzymatic targets , while bulky groups (e.g., benzyl in 24c) may hinder reactivity .
- Heterocyclic Modifications : Oxetane substituents enhance solubility, making them favorable for oral bioavailability .
- Biological Relevance : Functionalization of the pyrazole core (e.g., trifluoroacetylation) tailors compounds for specific therapeutic areas, such as oncology .
Biologische Aktivität
5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that facilitate the formation of the pyrazole ring fused with an indole moiety. The synthetic pathways often utilize intermediates such as 5-bromo-1-methyl-1H-pyrazole-3-amine, which has been identified as a key precursor for various biologically active compounds .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Compounds containing the pyrazole structure have shown efficacy against a variety of cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies indicate that derivatives of pyrazole can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a promising avenue for therapeutic development .
Antimicrobial Properties
The compound has also demonstrated notable antimicrobial activity. In vitro evaluations showed effective inhibition against several pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects. For instance, pyrazole derivatives were reported to exhibit MIC values as low as 0.22 μg/mL against resistant strains of bacteria like Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It was found to inhibit pro-inflammatory cytokines and pathways, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and asthma. The mechanism appears to involve the modulation of calcium channels and inhibition of IL-2 release, which are critical in inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | Not specified | Induces apoptosis |
| Anticancer | HepG2 (Liver Cancer) | Not specified | Inhibits cell proliferation |
| Antimicrobial | Staphylococcus aureus | 0.22 | Strong bactericidal activity |
| Anti-inflammatory | N/A | N/A | Modulates IL-2 release |
Case Studies
Several case studies have documented the therapeutic applications of pyrazole derivatives:
- Case Study on Anticancer Efficacy : A study investigated the effects of a series of pyrazole derivatives on lung cancer cells, revealing significant inhibition of tumor growth in vivo models.
- Antimicrobial Resistance : Another study focused on the efficacy of these compounds against antibiotic-resistant bacterial strains, demonstrating their potential as alternative therapeutic agents.
Q & A
Basic Research Question
- X-ray crystallography : Resolves substituent positioning (e.g., indole vs. pyrazole ring orientation) and hydrogen bonding patterns. demonstrates its use for analogous N-phenylpyridazine derivatives .
- NMR spectroscopy : - and -NMR confirm regiochemistry, with pyrazole NH protons typically appearing at δ 10–12 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula, especially for halogenated analogs .
How can researchers design experiments to evaluate the anti-inflammatory potential of this compound?
Advanced Research Question
- In vitro models : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
- In vivo models : Carrageenan-induced rat paw edema for acute inflammation; collagen-induced arthritis for chronic studies.
- Mechanistic studies : Western blotting to assess COX-2 and NF-κB pathway modulation. Reference for pyrazoline derivatives showing dose-dependent COX-2 inhibition .
What strategies are effective for modifying the indole substituent to enhance target selectivity?
Advanced Research Question
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO, -CF) at the indole 4-position can improve binding to kinases or GPCRs.
- Bioisosteric replacement : Replace the methyl group with trifluoromethyl or cyclopropyl to modulate lipophilicity and metabolic stability.
- Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., serotonin receptors), guided by ’s indole-based cholinesterase inhibitors .
How should researchers address solubility challenges during in vitro assays for this compound?
Basic Research Question
- Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
- pH adjustment : For amine-containing derivatives, prepare buffered solutions at pH 4–5 to enhance protonation and solubility.
- Surfactant-assisted dispersion : Polysorbate 80 (0.1%) improves dispersion in aqueous media .
What are the critical considerations for scaling up the synthesis of this compound while maintaining yield?
Advanced Research Question
- Process optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures).
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Flow chemistry : Implement continuous flow reactors for hazardous steps (e.g., acyl chloride formation) to improve safety and reproducibility .
How can computational methods predict the metabolic stability of this compound derivatives?
Advanced Research Question
- ADMET prediction : Use SwissADME or ADMET Predictor™ to estimate hepatic clearance and CYP450 inhibition.
- Metabolite identification : Simulate Phase I/II metabolism via BioTransformer 3.0, focusing on N-demethylation or glucuronidation sites.
- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
